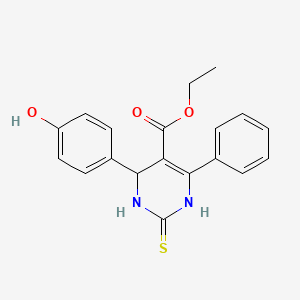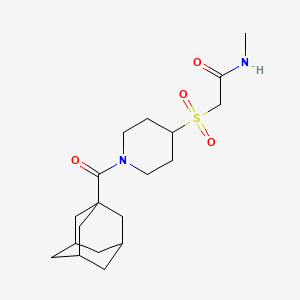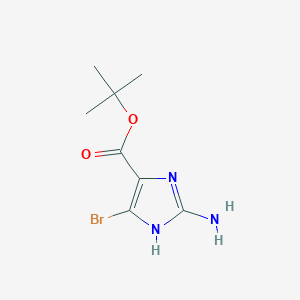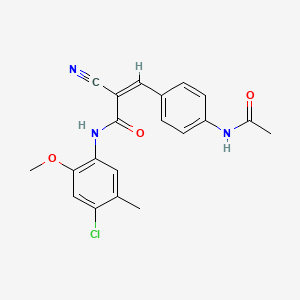![molecular formula C22H18FN5O3 B2436087 8-(2-ethoxyphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919012-84-3](/img/structure/B2436087.png)
8-(2-ethoxyphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with multiple functional groups. It contains an imidazo[2,1-f]purine core, which is a type of purine derivative. Purines are important components of many biological molecules, including DNA and RNA. The compound also has ethoxyphenyl and fluorophenyl substituents, which could potentially influence its physical and chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the imidazo[2,1-f]purine core and the attachment of the ethoxyphenyl and fluorophenyl groups. One possible method could be a Claisen–Schmidt condensation .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazo[2,1-f]purine core suggests that the compound may have a planar structure, while the ethoxyphenyl and fluorophenyl groups could add steric bulk .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the imidazo[2,1-f]purine core might be susceptible to reactions with nucleophiles or electrophiles, while the ethoxyphenyl and fluorophenyl groups could potentially undergo reactions typical of ethers and aromatic halides, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ethoxy group and the aromatic rings could affect its solubility, while the fluorophenyl group could influence its reactivity .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation for Antidepressant and Anxiolytic Applications
A study by Zagórska et al. (2016) on the synthesis and biological evaluation of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione revealed these compounds as potential antidepressant agents. The research highlighted their affinity for serotonin (5-HT1A/5-HT7) receptors and phosphodiesterase (PDE4B and PDE10A) inhibitory activity. Notably, certain derivatives demonstrated promising antidepressant and anxiolytic effects in vivo, surpassing reference drugs like diazepam in some tests. The findings suggest the potential of these compounds for developing new therapeutic agents for affective disorders (Zagórska et al., 2016).
Molecular Modeling and Receptor Activity
Further, the work by Zagórska et al. (2015) on structure-activity relationships and molecular studies of novel arylpiperazinylalkyl purine diones and triones underscored the importance of substituents at specific positions for receptor affinity and selectivity. The study identified several compounds with potent ligand activities for various serotoninergic and dopaminergic receptors, offering insights into the design of new antidepressant and anxiolytic agents with improved specificity (Zagórska et al., 2015).
Spectral and Photophysical Properties
Research on the spectral and photophysical properties of imidazo[1,2-a]purine derivatives related to acyclovir by Wenska et al. (2004) provides an understanding of the electronic structure and behavior of these compounds. Such studies are crucial for the development of fluorescent markers and probes in biological systems, enhancing our capability to visualize and track the interaction of therapeutic agents at the molecular level (Wenska et al., 2004).
Antiviral and Antihypertensive Activity
Nilov et al. (1995) explored the synthesis of 7,8-polymethylenepurine derivatives, evaluating their antiviral and antihypertensive activities. This research expands the application spectrum of purine derivatives, indicating their potential in addressing a broader range of health conditions beyond affective disorders (Nilov et al., 1995).
Direcciones Futuras
Propiedades
IUPAC Name |
6-(2-ethoxyphenyl)-7-(4-fluorophenyl)-4-methylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O3/c1-3-31-17-7-5-4-6-15(17)28-16(13-8-10-14(23)11-9-13)12-27-18-19(24-21(27)28)26(2)22(30)25-20(18)29/h4-12H,3H2,1-2H3,(H,25,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPDDEFQUWOQNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}isonicotinamide](/img/structure/B2436013.png)
![2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride](/img/structure/B2436014.png)

![N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyphenoxy)piperidin-1-yl]acetamide](/img/structure/B2436016.png)

![1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea](/img/structure/B2436019.png)


![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide](/img/structure/B2436023.png)
![N-(2-methoxyethyl)-4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]benzamide](/img/structure/B2436027.png)